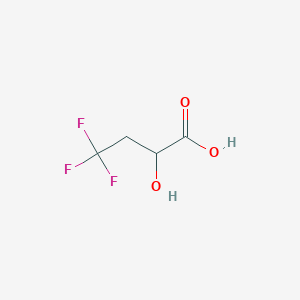

4,4,4-Trifluoro-2-hydroxybutanoic acid

描述

Significance of Organofluorine Compounds in Modern Chemical Sciences

Organofluorine chemistry, the study of organic compounds containing the carbon-fluorine bond, has become a cornerstone of modern medicinal chemistry. wikipedia.org The strategic incorporation of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties. numberanalytics.com Fluorine is the most electronegative element, and its small atomic size allows it to form the strongest single bond with carbon in organic chemistry. numberanalytics.comnih.gov This strong C-F bond often enhances the metabolic stability of drug candidates, protecting them from degradation by enzymes in the body. nih.govresearchgate.net

Strategic Position of 4,4,4-Trifluoro-2-hydroxybutanoic Acid as a Versatile Chiral Building Block

In the synthesis of pharmaceuticals and natural products, chiral building blocks are invaluable intermediates. These are relatively simple molecules that possess a defined three-dimensional structure (chirality), which is a crucial feature since most biological targets, like enzymes and receptors, are themselves chiral and require a precise stereochemical match for effective interaction.

This compound is strategically positioned as such a versatile chiral building block. biosynth.com Its molecular structure features multiple reactive sites: a carboxylic acid, a secondary alcohol (hydroxyl group), and a stable trifluoromethyl group. This multi-functionality allows chemists to use it as a starting point for constructing a wide array of more complex, optically active substances. biosynth.comtcichemicals.com The presence of the trifluoromethyl group imparts the beneficial properties associated with organofluorine compounds, such as enhanced stability, while the hydroxyl and carboxylic acid groups provide handles for further chemical modification and elaboration into diverse molecular architectures. sigmaaldrich.com

Overview of Academic Research Directions for this compound

Academic research involving this compound and its derivatives primarily focuses on two key areas: developing efficient methods for its stereoselective synthesis and utilizing it as an intermediate in the creation of novel compounds.

A significant research thrust is the development of practical asymmetric synthetic routes to obtain enantiomerically pure forms of fluorinated hydroxybutanoates. For instance, studies have explored the use of microorganisms for the asymmetric reduction of precursors like ethyl 4,4,4-trifluoroacetoacetate. nih.gov One such study demonstrated that the yeast Saccharomyces uvarum can produce ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate with high conversion and enantiomeric excess in a biphasic aqueous-organic solvent system. nih.gov Other chemical methods, such as those involving heterochiral crystallization and subsequent Baeyer-Villiger oxidation, have also been developed to access these chiral molecules efficiently. nih.gov

The application of these fluorinated building blocks is another active area of investigation. Due to their unique properties, they serve as important intermediates for a range of products. chemicalbook.com For example, the related compound 4,4,4-Trifluoro-1-butanol is used in the synthesis of monoamine oxidase B inhibitors, immune agents, and liquid crystal materials. chemicalbook.com The presence of the trifluoromethyl group is often key to achieving higher biological activity and selectivity in the final products. chemicalbook.com Therefore, research continues to explore the incorporation of the this compound scaffold into new potential therapeutic agents and advanced materials.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 879090-39-8 biosynth.comclearsynth.com |

| Molecular Formula | C₄H₅F₃O₃ biosynth.comclearsynth.comnih.gov |

| Molecular Weight | 158.08 g/mol biosynth.comclearsynth.comnih.gov |

| Synonyms | this compound clearsynth.com |

Table 2: Selected Research on the Synthesis and Application of Fluorinated Butanoic Acid Derivatives

| Research Focus | Key Finding | Reference |

|---|---|---|

| Asymmetric Reduction | Whole cells of Saccharomyces uvarum were used to asymmetrically reduce ethyl 4,4,4-trifluoroacetoacetate to ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate, achieving 85.0% conversion and 85.2% enantiomeric excess. | nih.gov |

| Asymmetric Synthesis | A practical synthetic route to 4,4,4-trifluoro-3-hydroxybutyrate was developed using heterochiral crystallization and a Baeyer-Villiger oxidation reaction. | nih.gov |

Structure

3D Structure

属性

IUPAC Name |

4,4,4-trifluoro-2-hydroxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5F3O3/c5-4(6,7)1-2(8)3(9)10/h2,8H,1H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGKVOERQNLHPOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

879090-39-8 | |

| Record name | 4,4,4-trifluoro-2-hydroxybutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4,4,4 Trifluoro 2 Hydroxybutanoic Acid and Its Enantiomers

Direct Fluorination and Hydroxylation Approaches for Butanoic Acid Derivatives

The direct introduction of fluorine and hydroxyl groups onto a butanoic acid scaffold represents a conceptually straightforward approach to 4,4,4-Trifluoro-2-hydroxybutanoic acid. However, the selective functionalization of specific carbon atoms in a hydrocarbon chain presents significant challenges.

Recent advancements in C-H activation and fluorination chemistry offer potential pathways. Transition-metal-catalyzed C(sp³)–H fluorination reactions are an emerging technique for the atom-economical synthesis of fluorinated compounds. chemrxiv.org For carboxylic acids, this often involves the use of a directing group to guide the fluorination to a specific position. While direct β-C(sp³)–H fluorination of free carboxylic acids has been demonstrated, achieving trifluorination at the terminal methyl group of butanoic acid via this method is complex and typically requires harsh conditions and specialized reagents. chemrxiv.org

Similarly, direct hydroxylation of a C-H bond at the α-position of a pre-fluorinated butanoic acid derivative is a challenging transformation. Enzymatic hydroxylation systems, such as those involving P450 monooxygenases, can achieve high selectivity in C-H hydroxylation, but their application to heavily fluorinated, non-natural substrates can be limited. nih.gov Chemical methods for direct C-H hydroxylation often lack the required regioselectivity and can lead to over-oxidation.

Chemical Modification of Existing Fluorinated Compounds

A more common and practical approach involves the chemical modification of readily available fluorinated starting materials. Trifluoroacetic acid and its derivatives are versatile precursors for the synthesis of trifluoromethyl-containing compounds. wikipedia.org For instance, trifluoroacetic anhydride (B1165640) can be used to introduce the trifluoroacetyl group, which can then be further elaborated.

One potential route starts with the conversion of a suitable carboxylic acid to a trifluoromethyl ketone. orgsyn.org This can be followed by reactions to introduce the remaining carbon atoms and the hydroxyl group. For example, a Reformatsky-type reaction with a trifluoromethyl ketone could introduce an acetate unit, which upon hydrolysis would yield the target hydroxy acid.

Another strategy involves the use of ethyl 4,4,4-trifluoro-3-oxobutanoate as a key intermediate. nih.gov This β-keto ester contains the required trifluoromethyl group and can undergo various transformations. For example, reduction of the ketone functionality, as will be discussed in subsequent sections, directly leads to a precursor of the target molecule. The synthesis of this starting material can be achieved through the Claisen condensation of ethyl trifluoroacetate and ethyl acetate. nih.gov

Enantioselective Synthesis Strategies

The synthesis of enantiomerically pure this compound is of particular importance for pharmaceutical applications. Several enantioselective strategies have been developed to control the stereochemistry at the C2 position.

Enzymatic Reduction Methodologies (e.g., Baker's Yeast Reduction of 4,4,4-Trifluoro-3-oxobutanoates)

Biocatalysis, particularly using whole-cell systems like baker's yeast (Saccharomyces cerevisiae), has proven to be a powerful tool for the enantioselective reduction of ketones. The reduction of ethyl 4,4,4-trifluoro-3-oxobutanoate using baker's yeast is a well-established method to produce the corresponding (R)- or (S)-hydroxy ester with high enantiomeric excess (ee). ethz.chnih.gov

The stereochemical outcome of the yeast reduction can be influenced by the specific strain of yeast, reaction conditions, and the presence of additives. For instance, the reduction of ethyl 4,4,4-trifluoro-3-oxobutanoate with fermenting baker's yeast has been reported to yield ethyl (+)-(R)-4,4,4-trifluoro-3-hydroxybutanoate. ethz.ch In one study, this reduction on a preparative scale gave a 75% yield of the hydroxy ester with an initial enantiomeric excess of approximately 45-51%. ethz.ch This ee could be significantly enhanced to over 98% through crystallization of the product or its 3,5-dinitrobenzoate derivative. ethz.ch

The efficiency and enantioselectivity of the reduction can be further optimized by using different microbial strains or by employing isolated ketoreductase enzymes. For example, Saccharomyces uvarum has been used for the asymmetric reduction of ethyl 4,4,4-trifluoroacetoacetate, achieving 85.0% conversion and an enantiomeric excess of 85.2% for the (R)-enantiomer. nih.gov

| Biocatalyst | Product Configuration | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|

| Baker's Yeast (S. cerevisiae) | (R) | 75 | 45-51 (initial), >98 (after crystallization) | ethz.ch |

| Saccharomyces uvarum SW-58 | (R) | N/A (85% conversion) | 85.2 | nih.gov |

Utilization of Fluorinated Synthons (e.g., Fluoral and Trifluoropyruvate) in Asymmetric Catalysis

Fluorinated synthons, such as fluoral (trifluoroacetaldehyde) and trifluoropyruvates, are valuable building blocks for the asymmetric synthesis of trifluoromethylated alcohols. biosynth.commdpi.com Asymmetric catalysis, using chiral catalysts, allows for the enantioselective addition of nucleophiles to these electrophilic synthons.

The asymmetric Friedel-Crafts reaction of aromatic compounds with fluoral, catalyzed by chiral binaphthol-derived titanium catalysts, can produce chiral 2,2,2-trifluoro-1-arylethanols with high enantioselectivity. acs.org While this provides a route to trifluoromethylated carbinols, further modifications would be necessary to obtain the butanoic acid structure.

More directly, the asymmetric aldol reaction of ethyl trifluoropyruvate with aldehydes, mediated by organocatalysts like diarylprolinols, can afford α-trifluoromethyl-substituted tertiary alcohols with high enantioselectivity. researchgate.net Although this leads to a tertiary alcohol, the principle demonstrates the utility of trifluoropyruvate in asymmetric C-C bond formation to create chiral trifluoromethylated alcohols.

Stereoselective Conversions Leading to Chiral Products

Stereoselective conversions of prochiral precursors are a cornerstone of asymmetric synthesis. For the synthesis of chiral this compound, the stereoselective reduction of a suitable ketone precursor is a key strategy.

The development of chiral reducing agents and catalytic asymmetric hydrogenation methods allows for the highly selective reduction of ketones. For example, nickel-catalyzed asymmetric reductive cross-coupling trifluoroalkylation of acyl chlorides can lead to chiral α-trifluoromethylated ketones, which can then be reduced in a diastereoselective manner to furnish β-trifluoromethyl alcohols. nih.gov

The choice of reducing agent and reaction conditions can dictate the stereochemical outcome. While baker's yeast provides a biocatalytic approach, chemical methods using chiral catalysts, such as those based on ruthenium or rhodium with chiral ligands, can also achieve high levels of enantioselectivity in the reduction of fluorinated ketones.

Preparation from Cyclic Intermediates (e.g., 6-Trifluoromethyl-1,3-dioxan- and -dioxin-4-ones)

Cyclic intermediates, such as 1,3-dioxan-4-ones and 1,3-dioxin-4-ones, can serve as valuable precursors for the synthesis of complex acyclic molecules. The ring structure can pre-organize functional groups, allowing for stereocontrolled reactions, and subsequent ring-opening can unveil the desired acyclic product.

The synthesis of 5-trifluoromethyl-1,3-dioxin-4-ones has been described, and these compounds have been shown to be versatile building blocks for trifluoromethylated aliphatic compounds. rsc.org These cyclic compounds can undergo reactions such as alcoholysis to form α-trifluoromethyl-β-keto esters, which are direct precursors to this compound derivatives. rsc.org

Furthermore, the cyclocondensation of ethyl 4,4,4-trifluoro-3-oxobutanoate with aldehydes or ketones can lead to the formation of trifluoromethyl-substituted dihydropyrans, which can be further manipulated. nih.govresearchgate.net While not directly 1,3-dioxanones, these cyclic systems illustrate the principle of using cyclization to control structure, followed by transformation to the target molecule. Hydrolysis of such cyclic esters or lactones can provide the desired hydroxy acid functionality.

Advantages of Enantiopure Precursors in Synthetic Pathways

In the synthesis of complex, single-enantiomer pharmaceuticals and fine chemicals, the use of enantiopure precursors, often referred to as chiral building blocks, is a cornerstone of modern organic chemistry. enamine.netnih.gov This strategy offers significant advantages in efficiency, predictability, and purity of the final product, which is particularly relevant for the synthesis of molecules with defined stereochemistry, such as this compound. nbinno.com

The primary advantage of starting with an enantiomerically pure compound is the direct control over the stereochemistry of the final molecule. Biological systems, including the human body, are chiral, meaning that drug-receptor interactions often require a strict match of chirality. enamine.net Consequently, different enantiomers of a drug can have vastly different biological activities; one may be therapeutic while the other could be inactive or even toxic. nbinno.com By using an enantiopure precursor, chemists can build the target molecule with the desired three-dimensional arrangement, avoiding the formation of a racemic mixture that would necessitate a costly and often complex separation process later in the synthetic sequence. nih.gov

This approach, sometimes called a "chiral pool synthesis," leverages naturally occurring chiral molecules like amino acids or carbohydrates as readily available starting materials. buchler-gmbh.com The inherent chirality of these precursors is transferred through a series of chemical reactions to the final product. This method is often more efficient and economical than creating a stereocenter from an achiral starting material using a chiral catalyst or auxiliary, although those are also powerful techniques in asymmetric synthesis. nih.gov

The demand for enantiomerically pure compounds is consistently growing, driven by stricter regulatory standards from bodies like the FDA and the pursuit of safer, more effective drugs. enamine.netnbinno.com Utilizing high-quality chiral building blocks ensures that multi-step syntheses are reliable and reproducible, which is critical for both laboratory-scale research and large-scale industrial production. nbinno.com For fluorinated molecules in particular, where the introduction of fluorine atoms can significantly alter biological properties, precise control over the entire molecular architecture, including its stereochemistry, is essential for developing novel and effective pharmaceuticals and agrochemicals. nbinno.combioorganica.com.ua

Detailed Research Findings on Enantiopure Precursors:

| Advantage | Description | Relevance to Fluorinated Compounds |

| Stereochemical Control | Ensures the synthesis of a single, desired enantiomer, avoiding racemic mixtures. | Crucial for fluorinated drugs, where stereoisomers can have different biological activities and metabolic stabilities. nbinno.commdpi.com |

| Increased Efficiency | Eliminates the need for chiral resolution steps, which often reduce overall yield. | Streamlines the synthesis of complex fluorinated molecules, making the process more economically viable. nih.gov |

| Predictable Outcomes | The stereochemistry of the starting material directly guides the stereochemistry of subsequent transformations. | Allows for the targeted design and synthesis of fluorinated compounds with specific 3D structures for optimal interaction with biological targets. |

| Regulatory Compliance | Meets the stringent requirements for the development of single-enantiomer drugs. enamine.net | Facilitates the drug development process for new chiral fluorinated pharmaceuticals. |

Chemical Reactivity and Derivatization of 4,4,4 Trifluoro 2 Hydroxybutanoic Acid

Esterification Reactions Involving the Hydroxyl Group

The secondary hydroxyl group in 4,4,4-Trifluoro-2-hydroxybutanoic acid can undergo esterification to yield the corresponding esters. This transformation typically requires the prior protection of the carboxylic acid moiety to prevent intramolecular reactions (lactonization) or competing intermolecular esterification at the carboxyl group.

Commonly, the carboxylic acid is first converted to an ester, such as a methyl or ethyl ester. Subsequently, the hydroxyl group can be acylated using standard esterification conditions. These methods include reaction with an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a base (e.g., pyridine, triethylamine), or reaction with a carboxylic acid under dehydrating conditions (e.g., using a carbodiimide (B86325) like DCC).

A well-established general method for esterification is the Fischer esterification, where a carboxylic acid is treated with an alcohol in the presence of an acid catalyst. masterorganicchemistry.commasterorganicchemistry.com While this method is typically used to esterify the carboxylic acid group itself, the principles can be applied to the hydroxyl group by reacting the protected acid with another carboxylic acid. masterorganicchemistry.commasterorganicchemistry.com The reaction mechanism involves protonation of the carbonyl oxygen of the acylating agent, followed by nucleophilic attack from the hydroxyl group of the this compound derivative. masterorganicchemistry.com

| Reactant | Reagent | Conditions | Product Type |

| Protected this compound | Acyl Chloride (R-COCl) | Base (e.g., Pyridine) | 2-Acyloxy-4,4,4-trifluorobutanoate |

| Protected this compound | Carboxylic Anhydride ((RCO)₂O) | Base (e.g., Pyridine) | 2-Acyloxy-4,4,4-trifluorobutanoate |

| Protected this compound | Carboxylic Acid (R-COOH) | Carbodiimide (e.g., DCC) | 2-Acyloxy-4,4,4-trifluorobutanoate |

Decarboxylation Pathways of the Carboxylic Acid Moiety

Decarboxylation, the removal of a carboxyl group as carbon dioxide, from this compound is a challenging transformation under standard conditions. Typical thermal decarboxylation requires the presence of a β-carbonyl group, which facilitates the reaction through a cyclic transition state. masterorganicchemistry.com Since this compound is an α-hydroxy acid, it lacks this feature and is therefore more resistant to simple heating. masterorganicchemistry.com

However, specialized methods for the decarboxylation of carboxylic acids have been developed. rsc.orgorganic-chemistry.org These can include:

Oxidative Decarboxylation: Methods like the Barton decarboxylation could be applied, which involves converting the carboxylic acid to a thiohydroxamate ester followed by radical-induced decomposition.

Photoredox Catalysis: Modern photoredox-catalyzed methods have shown broad applicability for the decarboxylation of various carboxylic acids under mild conditions. organic-chemistry.org

The presence of the electron-withdrawing trifluoromethyl group can influence the electronic properties of the molecule but does not inherently provide a low-energy pathway for decarboxylation. Specific research into the decarboxylation of this particular compound is not widely documented, so pathways must be inferred from general knowledge of decarboxylation strategies for challenging substrates. rsc.org

Nucleophilic Substitution at the Trifluoromethyl Group

The trifluoromethyl (CF₃) group is generally considered to be exceptionally stable and inert towards nucleophilic substitution. springernature.comnih.gov The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, and the fluorine atoms are not good leaving groups. Furthermore, the three fluorine atoms sterically hinder access to the central carbon atom.

Direct displacement of a fluoride (B91410) ion from a CF₃ group by a nucleophile is not a feasible reaction pathway under normal conditions. The high electronegativity of fluorine and the strength of the C-F bond make the trifluoromethyl group resistant to such attacks. springernature.com Consequently, there are no established methods for achieving nucleophilic substitution directly on the trifluoromethyl group of this compound. Synthetic strategies requiring modification at this position would necessitate entirely different starting materials. The chemistry of this moiety is dominated by its strong electron-withdrawing inductive effect rather than by substitution reactions. nih.gov

Derivatization to Fluoro-Amino Acids and Related Architectures

This compound is a valuable precursor for the synthesis of complex, biologically relevant molecules such as fluorinated amino acids and amino alcohols. These transformations leverage the existing stereocenter and functional groups to build new architectures.

To achieve selective transformations, the hydroxyl and carboxylic acid groups of this compound must be masked with protecting groups. The choice of protecting group is crucial and depends on the reaction conditions of the subsequent steps. For example, the carboxylic acid might be converted to a methyl or benzyl (B1604629) ester, while the hydroxyl group could be protected as a silyl (B83357) ether (e.g., TBDMS) or a benzyl ether. A related compound, 4,4,4-trifluoro-3-hydroxybutanoic acid, has been O-protected as part of a synthetic route to amino alcohols. nih.gov This strategy prevents unwanted side reactions and allows for the specific manipulation of other parts of the molecule. nih.gov

A key derivatization involves the conversion of the carboxylic acid moiety into an amino group, leading to the formation of valuable amino alcohol structures. A synthetic protocol for a similar substrate involves first protecting the hydroxyl group of a 4,4,4-trifluoro-3-hydroxybutanoic acid derivative. nih.gov This protected intermediate is then reacted with diphenyl phosphorazidate (DPPA) in the presence of a base and an alcohol (e.g., benzyl alcohol). nih.gov This sequence proceeds through a Curtius-type rearrangement to yield a protected amino alcohol. nih.gov Applying this logic to this compound would result in the formation of a 1,1,1-trifluoro-3-aminobutan-2-ol derivative, a β-amino-α-trifluoromethyl alcohol.

The synthesis of fluorinated amino acids like 4,4,4-trifluorothreonine (B1224066) is of significant interest in medicinal chemistry. While direct synthesis from this compound is not explicitly detailed in the provided search results, established synthetic routes for trifluorothreonine provide a blueprint for how such a conversion could be achieved. nih.govresearchgate.net

A plausible synthetic route would involve:

Protection: Protection of the carboxyl and hydroxyl groups of this compound.

Inversion of Stereochemistry (if necessary): The hydroxyl group could be converted into a leaving group (e.g., tosylate or mesylate) and displaced with a nucleophile (e.g., azide) via an Sₙ2 reaction to invert the stereocenter. This is a key step in stereodivergent synthesis.

Introduction of the Amino Group: The azide (B81097) can then be reduced to a primary amine.

Deprotection: Removal of the protecting groups would yield the final trifluorothreonine analog.

This strategic manipulation of the chiral center and functional groups allows for the synthesis of different stereoisomers of the target amino acid, highlighting the utility of this compound as a chiral building block. nih.gov

Formation of Complex F3C-Substituted Compounds through Radical, Enolate, and Michael Acceptor Intermediates

The trifluoromethyl (CF3) group is a crucial substituent in medicinal chemistry and materials science, known for enhancing properties like metabolic stability and lipophilicity. mdpi.com this compound serves as a valuable starting material for synthesizing more complex molecules bearing this important functional group. Its structure allows for derivatization into various reactive intermediates, including radicals, enolates, and Michael acceptors, which can then undergo carbon-carbon bond-forming reactions to build intricate molecular architectures.

Enolate Intermediates for α-Functionalization

The parent acid, this compound, can be converted to its corresponding ester or oxidized to the β-keto ester, 4,4,4-trifluoro-2-oxobutanoate. This latter derivative is particularly useful for generating enolates. The protons on the carbon adjacent to the carbonyl group (the α-carbon) of the β-ketoester are acidic and can be removed by a suitable base to form a resonance-stabilized enolate. masterorganicchemistry.com

Strong, non-nucleophilic bases are typically required to achieve complete conversion to the enolate. libretexts.org Lithium diisopropylamide (LDA) is a common choice for this purpose, as it efficiently deprotonates the α-carbon without competing nucleophilic attack at the carbonyl ester. libretexts.orgvanderbilt.edu

Once formed, these fluorinated enolates are potent nucleophiles that can react with various electrophiles. masterorganicchemistry.com For instance, the reaction of a boron enolate with a perfluoroalkyl iodide, initiated by blue LED irradiation, can lead to the formation of α-perfluoroalkylated ketones. This reaction proceeds through a radical mechanism where the electrophilic perfluoroalkyl radical adds to the enolate. nih.gov

Table 1: Representative Conditions for Enolate Formation and Subsequent Alkylation

| Carbonyl Precursor | Base | Solvent | Electrophile | Product Type | Reference |

| β-Ketoester | Lithium diisopropylamide (LDA) | Tetrahydrofuran (B95107) (THF) | Alkyl Halide | α-Alkylated β-Ketoester | vanderbilt.edu |

| Enone | Catecholborane / Amine | 1,2-Dichloroethane | Perfluoroalkyl Iodide (with blue LED) | α-Perfluoroalkylated Ketone | nih.gov |

| Ester | Lithium isopropylcyclohexyl amide | Tetrahydrofuran (THF) | Generic Electrophile (E+) | α-Substituted Ester | vanderbilt.edu |

Radical-Mediated Transformations

Radical chemistry offers a powerful set of tools for creating carbon-carbon bonds under mild conditions. nih.gov Derivatives of this compound can be designed to participate in radical reactions. For example, a carboxylic acid can be converted into a Barton ester, which then serves as a precursor to a carbon-centered radical upon photolytic rearrangement. nih.gov

A key strategy involves the generation of a trifluoromethyl radical (•CF3), which can then be added to various molecules. While not generated from the trifluoromethyl group of the parent acid itself, this highlights a common pathway for incorporating additional CF3 groups. More relevant to the derivatization of the parent acid, its derivatives can act as radical acceptors. For instance, an enolate derived from the corresponding β-keto ester can act as an acceptor for a trifluoromethyl radical. nih.gov This type of reaction is highly valuable for the synthesis of α-trifluoromethylated ketones.

Photoredox catalysis has emerged as a particularly effective method for initiating these radical reactions, enabling transformations like decarboxylative additions. In such a process, a carboxylic acid precursor can be decarboxylated to form a radical species, which then adds to a Michael acceptor. organic-chemistry.org

Table 2: Examples of Radical Reactions for C-C Bond Formation

| Radical Precursor/Acceptor | Reagent/Catalyst | Reaction Type | Product Feature | Reference |

| Boron Enolate (Acceptor) | Perfluoroalkyl Iodide / Blue LED | Radical Perfluoroalkylation | α-Perfluoroalkyl Ketone | nih.gov |

| α-Oxocarboxylic Acid (Precursor) | Iridium Photoredox Catalyst | Decarboxylative 1,4-Addition | γ-Carbonyl Compound | organic-chemistry.org |

| Barton Ester (Precursor) | Photolysis | Decarboxylative Radical Generation | Alkyl Radical for further reaction | nih.gov |

Derivatives as Michael Acceptors

The Michael reaction is a fundamental carbon-carbon bond-forming process involving the 1,4-conjugate addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). nih.gov this compound can be chemically modified to generate potent Michael acceptors.

For example, the parent acid could be converted into an α,β-unsaturated ester or amide derivative. The presence of the electron-withdrawing trifluoromethyl group can significantly enhance the electrophilicity of the β-carbon, making it more susceptible to nucleophilic attack. Research has shown that amides featuring a CF3 group at the α-position can serve as effective precursors for designing stable gem-difluorovinyl and trifluorovinyl Michael acceptors. nih.gov These highly electrophilic acceptors can then react with a variety of carbon and heteroatom nucleophiles to create complex fluorinated products.

Table 3: Formation and Reaction of Fluorinated Michael Acceptors

| Michael Acceptor Type | Precursor | Key Feature | Reacts With (Michael Donor) | Resulting Structure | Reference |

| gem-Difluorovinyl Amide | α-Trifluoromethylated Amide | Enhanced electrophilicity | Organolithium reagents (n-BuLi, tert-BuLi) | Stereoselective addition product | nih.gov |

| α,β-Unsaturated Ester | α-Oxocarboxylic Acid | General Michael acceptor | Acyl anion equivalents | γ-Carbonyl compounds | organic-chemistry.org |

Stereochemical Control and Chiral Purity in Transformations Involving 4,4,4 Trifluoro 2 Hydroxybutanoic Acid

Methodologies for Determination of Absolute Configuration

Establishing the absolute configuration of a chiral molecule is a critical step in understanding its biological activity and in the development of stereoselective synthetic routes. For 4,4,4-Trifluoro-2-hydroxybutanoic acid, a variety of techniques can be employed, often involving the formation of diastereomeric derivatives to facilitate analysis by spectroscopic or chromatographic methods.

One of the most powerful techniques is Nuclear Magnetic Resonance (NMR) spectroscopy , particularly in conjunction with chiral derivatizing agents (CDAs). The inherent chirality of the trifluoromethyl group can be exploited using ¹⁹F NMR spectroscopy. nih.govnih.gov By reacting the chiral acid with an enantiomerically pure CDA, two diastereomers are formed. The distinct chemical environments of the trifluoromethyl groups in these diastereomers often result in separate signals in the ¹⁹F NMR spectrum, allowing for the determination of enantiomeric purity and, in some cases, the assignment of absolute configuration based on established models for the CDA. nih.gov

Commonly used CDAs for α-hydroxy acids include α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. hebmu.edu.cn The formation of Mosher's esters with (R)- and (S)-4,4,4-Trifluoro-2-hydroxybutanoic acid would yield diastereomers with distinct ¹H and ¹⁹F NMR spectra. Analysis of the chemical shift differences (Δδ) of protons or fluorine atoms near the chiral center can be correlated to the absolute configuration.

Another robust method involves chiral High-Performance Liquid Chromatography (HPLC) . nih.govsigmaaldrich.comsigmaaldrich.com By utilizing a chiral stationary phase (CSP), the enantiomers of this compound or its derivatives can be separated. The differential interaction of each enantiomer with the CSP leads to different retention times, allowing for both the quantification of enantiomeric excess and the isolation of individual enantiomers. nih.gov The elution order of the enantiomers, when correlated with a known standard, can be used to assign the absolute configuration.

Vibrational Circular Dichroism (VCD) offers a non-destructive method for determining absolute configuration in solution. nih.gov By comparing the experimentally measured VCD spectrum of an enantiomer with the spectrum predicted by quantum chemical calculations for a specific absolute configuration (R or S), a definitive assignment can be made. nih.gov This technique is particularly valuable as it does not require derivatization or the availability of a reference standard.

| Method | Principle | Advantages | Considerations |

| NMR with Chiral Derivatizing Agents (e.g., MTPA) | Formation of diastereomers with distinct NMR spectra. ¹⁹F NMR is particularly useful for fluorinated compounds. nih.govnih.govhebmu.edu.cn | Provides structural information and can be used for a wide range of compounds. | Requires derivatization, and interpretation can be complex. |

| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase leads to separation. nih.govsigmaaldrich.comsigmaaldrich.com | Allows for both analytical quantification and preparative separation of enantiomers. | Requires a suitable chiral column and method development. |

| Vibrational Circular Dichroism (VCD) | Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.gov | Non-destructive, does not require derivatization, and provides a direct link to the absolute configuration through theoretical calculations. | Requires specialized instrumentation and computational resources. |

Strategies for Enantiomeric Excess Optimization and Resolution

The production of enantiomerically pure this compound is crucial for its application as a chiral building block. Several strategies are employed to achieve high enantiomeric excess (ee), including enzymatic kinetic resolution and chiral chromatography.

Enzymatic kinetic resolution is a powerful and environmentally benign method for separating enantiomers. mdpi.comnih.govnih.govresearchgate.net This technique utilizes the stereoselectivity of enzymes, typically lipases, to preferentially catalyze a reaction on one enantiomer of a racemic mixture. For this compound, its corresponding ester can be subjected to enzymatic hydrolysis. A lipase (B570770), such as Candida rugosa lipase, may selectively hydrolyze one enantiomer of the ester, leaving the unreacted ester enriched in the other enantiomer. researchgate.net The hydrolyzed acid and the enriched ester can then be separated. The efficiency of the resolution is often expressed by the enantiomeric ratio (E-value).

For instance, in the kinetic resolution of a related compound, 2-chloro-3,3,3-trifluoropropanoic acid ethyl ester, Candida rugosa lipase was found to be (S)-selective, allowing for the isolation of the remaining ester with 95% ee at 60% conversion. researchgate.net Similar principles can be applied to the esters of this compound.

| Enzyme | Substrate | Reaction | Selectivity | Potential Outcome for this compound |

| Candida rugosa Lipase | Racemic Ester | Hydrolysis | Often (S)-selective | Production of (R)-ester and (S)-acid |

| Pseudomonas fluorescens Lipase | Racemic Ester | Hydrolysis | Varies with substrate | Potential for either (R) or (S) selectivity |

| Lipoprotein Lipase from Burkholderia sp. | Racemic Ester | Hydrolysis | High selectivity for certain substrates nih.gov | High enantiomeric purity of both unreacted ester and hydrolyzed acid |

Chiral HPLC is not only an analytical tool but also a preparative method for obtaining enantiomerically pure compounds. nih.gov By scaling up the injection volume and collecting the separated enantiomeric fractions, it is possible to isolate both the (R) and (S) enantiomers of this compound or its derivatives with high purity.

Diastereoselective Approaches in Derivative Synthesis

Once obtained in enantiomerically pure form, this compound serves as a valuable chiral building block for the synthesis of more complex molecules. nih.govnih.govsigmaaldrich.com The existing stereocenter can be used to direct the formation of new stereocenters in a diastereoselective manner.

One common strategy involves the reaction of the chiral acid or its derivatives with prochiral substrates. For example, the reaction of an ester of enantiopure this compound with an organometallic reagent could proceed with facial selectivity, leading to the formation of a new stereocenter with a predictable configuration. A supplier has noted that this compound reacts with butyllithium (B86547) to form a mixture of diastereomers, indicating the potential for such transformations. biosynth.com

The synthesis of tetrahydrofuran (B95107) (THF) cores, which are present in many natural products, can be achieved with high diastereoselectivity using chiral building blocks. nih.gov In a similar vein, enantiopure this compound could be used to synthesize fluorinated THF derivatives with controlled stereochemistry.

Furthermore, the hydroxyl and carboxyl groups of the acid provide versatile handles for a range of chemical transformations. For instance, the hydroxyl group can be used to direct metal-catalyzed reactions, such as asymmetric hydrogenation or epoxidation, on a tethered prochiral moiety. The stereocenter of the starting acid would influence the transition state of the reaction, favoring the formation of one diastereomer over the other.

| Reaction Type | Prochiral Substrate | Potential Diastereoselective Outcome |

| Nucleophilic addition to a carbonyl | Aldehyde or Ketone | Formation of a new stereogenic alcohol center |

| Alkylation of an enolate | Alkyl halide | Creation of a new stereocenter α to a carbonyl group |

| Cyclization reactions | Unsaturated derivative | Diastereoselective formation of cyclic structures |

Applications of 4,4,4 Trifluoro 2 Hydroxybutanoic Acid As a Versatile Synthetic Building Block

Role in Asymmetric Catalysis as a Ligand Precursor

The development of chiral ligands is fundamental to asymmetric catalysis, which aims to synthesize enantiomerically pure compounds. While direct evidence for 4,4,4-Trifluoro-2-hydroxybutanoic acid as a widely used ligand precursor is specialized, the broader class of chiral fluorinated molecules is of significant interest. Chiral α- and β-hydroxy acids are well-established precursors for synthesizing ligands used in various asymmetric reactions. For instance, derivatives of similar structures, like chiral 2-amino-4,4,4-trifluorobutanoic acid, are in high demand for creating bioisosteres in drug design, often involving asymmetric synthesis steps where chiral ligands are crucial. mdpi.com The synthesis of enantiomerically pure compounds often relies on chiral ligands derived from readily available starting materials, and fluorinated hydroxy acids represent a class of molecules with the potential for such applications. researchgate.net

Contributions to Medicinal Chemistry and Drug Discovery

The introduction of fluorine, and particularly the trifluoromethyl (CF₃) group, into organic molecules is a well-established strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates. mdpi.comhovione.com this compound serves as a valuable intermediate in this context, providing a scaffold that incorporates the beneficial properties of the CF₃ group.

Fluorinated organic intermediates are crucial in the production of many modern pharmaceuticals. chemicalbook.com Compounds like this compound are considered valuable building blocks for creating more complex drug molecules. olemiss.edunih.govbeilstein-journals.org The presence of the trifluoromethyl group can lead to improved efficacy and stability in the final active pharmaceutical ingredient (API). For example, chiral 3,3,3-trifluoro-2-hydroxypropanoic acid, a closely related structure, is described as a versatile intermediate in pharmaceutical synthesis. nih.gov The synthesis of chiral derivatives of 4,4,4-trifluoro-3-hydroxybutanoic acid has been explored for its utility in creating pharmaceutical products. nih.gov This highlights the role of such fluorinated hydroxy acids as key components in the synthesis of advanced therapeutic agents. biosynth.com

A primary reason for incorporating trifluoromethyl groups into drug candidates is to modulate their physicochemical properties. The CF₃ group is known to increase lipophilicity, which can improve a molecule's ability to cross cell membranes. mdpi.comwechemglobal.com However, the effect can be nuanced; strategic fluorination can sometimes lead to a reduction in lipophilicity depending on the molecular context. acs.orgbeilstein-journals.orgresearchgate.net

The conversion of this compound into its ester derivatives is a straightforward method to create molecules with tailored properties. The high bond dissociation energy of the C-F bond (485.3 kJ/mol compared to 414.2 kJ/mol for a C-H bond) makes the trifluoromethyl group exceptionally stable to metabolic degradation. mdpi.com This enhanced metabolic stability increases the half-life of a drug, potentially reducing the required dosage and frequency of administration. mdpi.comhovione.com Therefore, using this acid as a precursor allows for the development of fluorinated esters with an optimized balance of lipophilicity and metabolic robustness. nih.gov

Table 1: Impact of the Trifluoromethyl Group on Molecular Properties

| Property | Effect of Trifluoromethyl (CF₃) Group | Reference |

| Lipophilicity | Generally increases (Hansch π value of +0.88), enhancing membrane permeability. | mdpi.com |

| Metabolic Stability | Significantly increases due to the high strength of the C-F bond. | mdpi.comhovione.com |

| Binding Affinity | Can improve due to favorable electrostatic and hydrophobic interactions. | mdpi.com |

| Bioavailability | Often enhanced as a result of improved lipophilicity and metabolic stability. | nih.gov |

| Acidity/Basicity (pKa) | The strong electron-withdrawing nature can alter the pKa of nearby functional groups. | hovione.com |

The trifluoromethyl group exerts a profound influence on the biological activity of molecules. acs.org Its strong electron-withdrawing nature can alter the electronic environment of a molecule, affecting how it interacts with its biological target. nih.gov This can lead to enhanced binding affinity and selectivity for a specific receptor or enzyme. mdpi.comwechemglobal.com

For instance, replacing a methyl group with a trifluoromethyl group can increase the biological activity of a compound by an order of magnitude in some cases. acs.org The CF₃ group can participate in favorable interactions with amino acid residues in a protein's binding pocket, such as phenylalanine, methionine, and leucine. acs.org In anticancer drug research, the addition of a CF₃ group to an isoxazole-based molecule was found to enhance its anticancer activity nearly eightfold compared to its non-fluorinated analog. nih.gov By incorporating this compound into novel compounds, medicinal chemists can leverage these effects to design more potent and selective therapeutic agents. wechemglobal.com

Creating fluorinated analogs of natural products is a powerful strategy to develop new therapeutic agents with improved properties. rsc.org Natural products provide biologically validated scaffolds, and the addition of fluorine can enhance their drug-like characteristics, such as metabolic stability and bioavailability. olemiss.edu this compound can serve as a building block in the synthesis of these modified natural products. This approach combines the evolutionary advantage of natural product structures with the synthetic benefits of organofluorine chemistry to produce novel, pharmacologically active compounds. rsc.org

Potential Utility in Agrochemical Development

The principles that make fluorinated compounds valuable in pharmaceuticals also apply to the agrochemical industry. researchgate.net Approximately 40% of agrochemicals contain at least one fluorine atom, with the trifluoromethyl group being a particularly common feature. olemiss.edujst.go.jp The introduction of a CF₃ group can dramatically enhance the efficacy of herbicides, insecticides, and fungicides. researchgate.net

Trifluoromethylpyridine (TFMP) derivatives, for example, are widely used to protect crops from pests. nih.govjst.go.jpjst.go.jpresearchoutreach.org The CF₃ group contributes to the molecule's stability and biological activity, leading to more effective crop protection agents. Given the prevalence and importance of trifluoromethylated compounds in this sector, this compound represents a potential starting material for the synthesis of new active ingredients in agrochemical formulations. Its structure allows for the creation of diverse derivatives that could be screened for novel herbicidal, insecticidal, or fungicidal properties. researchgate.net

Application in Material Science for Engineered Properties

The incorporation of fluorine atoms into polymers can lead to materials with unique and desirable properties, including high thermal and chemical stability, low surface energy, and flame retardancy. mdpi.comresearchgate.net this compound serves as a valuable precursor for creating fluorinated monomers that can be polymerized to produce advanced materials with engineered characteristics. The trifluoromethyl (CF₃) group is instrumental in imparting these properties.

Fluorinated polymers are sought after for various applications, from biomaterials that prevent protein adhesion to specialized coatings and electronics. mdpi.compageplace.de The synthesis of these materials often involves the radical polymerization of fluorinated monomers, such as fluoroalkyl acrylates. mdpi.com By chemically modifying precursor molecules with trifluoromethyl groups, researchers can fine-tune the resulting polymer's properties. For example, fluorinated polymers often exhibit unique surface behaviors and are considered "fluorophilic," being distinct from both hydrophobic and lipophobic materials. mdpi.com

Research into fluorinated polymers has led to the development of materials for a wide range of applications, including:

Flexible electrodes researchgate.net

Energy storage capacitors researchgate.net

Triboelectric nanogenerators researchgate.net

Lithium batteries researchgate.net

Coatings and electrolytes pageplace.de

Membranes for fuel cells pageplace.de

The synthesis strategy can involve the copolymerization of fluorinated olefins with non-fluorinated monomers, which can address synthesis challenges and yield polymers with specific functional groups. researchgate.net For instance, new fluoroboronated materials have been created through the chemical modification of copolymers containing 2-(trifluoromethyl) acrylic acid, demonstrating the versatility of trifluoromethylated building blocks in creating functional polymers for electronics and coatings. nih.gov The introduction of fluorine can significantly optimize the dielectric properties of polymers, making them suitable for high-frequency applications. researchgate.net

| Polymer Type | Key Properties | Potential Applications | Source |

|---|---|---|---|

| Fluoroalkyl Acrylate Polymers | Low critical surface tension, chemical stability, unique surface properties. | Biocompatible materials, anti-fouling coatings. | mdpi.com |

| Fluorinated Norbornene Derivatives | High fluorine content (up to 48.2 wt.%), excellent dielectric properties (low dielectric constant and loss). | High-frequency electronics, advanced dielectrics. | researchgate.net |

| Fluoroboronated Copolymers | Enhanced thermal stability, functional groups for further modification. | Electronics, specialized coatings. | nih.gov |

Role in Peptide and Depsipeptide Modification

This compound is a precursor for synthesizing fluorinated amino acids, which are highly valuable building blocks in peptide and depsipeptide chemistry. nih.gov The introduction of a trifluoromethyl group into an amino acid can significantly alter the properties of a peptide, enhancing its stability, activity, and influencing its conformational structure. nih.govresearchgate.net

The modification of peptides with fluorinated residues is a key strategy in modern drug design. nih.gov For example, 4,4,4-trifluorothreonine (B1224066), a derivative, has been used to stabilize extended peptide structures that mimic β-strands. researchgate.net This ability to control peptide conformation is crucial for disrupting protein-protein interactions, such as those involved in the aggregation of the amyloid-beta peptide associated with Alzheimer's disease. researchgate.net The trifluoromethyl group can induce specific conformational preferences in the peptide backbone, which is a sought-after attribute in the development of peptidomimetics and therapeutic peptides.

The synthesis of these modified amino acids can be achieved through various methods, including photoredox microfluidic synthesis, which allows for a general and potentially large-scale approach to producing α-CF₃ amino acids. nih.gov Peptide-bond modification through N-hydroxylation is another strategy explored for metal coordination to induce conformational rigidity. nih.gov These advanced synthetic methods provide access to a wide array of modified peptides with tailored properties for research and pharmaceutical applications. genscript.com

| Property | Effect of CF₃ Group Incorporation | Example Application | Source |

|---|---|---|---|

| Conformational Stability | Stabilizes specific secondary structures like β-strands and extended conformations. | Mimicking β-strands to disrupt protein-protein interactions in amyloid diseases. | researchgate.net |

| Metabolic Stability | Increases resistance to enzymatic degradation. | Improving the pharmacokinetic profile of peptide-based drugs. | nih.gov |

| Biological Activity | Can enhance or modify the interaction with biological targets. | Fine-tuning the bio-activity and pharmacokinetics of drug candidates. | nih.gov |

Use in Proteomics Research via Amino Acid Derivatives

In the field of proteomics, which involves the large-scale study of proteins, amino acid derivatives are essential tools. mdpi.com Derivatives of this compound, particularly enantiomerically pure fluorinated amino acids like (S)-2-Amino-4,4,4-trifluorobutanoic acid, are in high demand. nih.govresearchgate.net These compounds serve as bioisosteres for natural amino acids, such as leucine, allowing for the strategic modification of proteins and peptides for detailed study. nih.govresearchgate.net

The incorporation of fluorine-containing amino acids into proteins provides a unique probe for analysis. nih.gov For instance, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy can be used to study protein structure and dynamics, as the fluorine atom provides a distinct signal. This makes fluorinated amino acids powerful tools for investigating protein folding and interactions. nih.gov

The synthesis of these specialized amino acids is a critical area of research. Methods have been developed for the large-scale asymmetric synthesis of derivatives like (S)-N-Fmoc-2-amino-4,4,4-trifluorobutanoic acid, making them more accessible for proteomics applications. nih.govresearchgate.net These building blocks can be incorporated into peptides and proteins, which are then analyzed using mass spectrometry-based proteomics techniques. mdpi.commdpi.com Chemical proteomic approaches, which utilize probes to study protein interactions, can also benefit from the unique properties of fluorinated compounds to gain insights into cellular processes. nih.gov The development of new sample preparation methods and analytical strategies continues to advance the capabilities of proteomics research, where modified amino acids play a crucial role. mdpi.com

Computational and Theoretical Studies on 4,4,4 Trifluoro 2 Hydroxybutanoic Acid

Quantum Chemical Investigations of Molecular Structure and Reactivity

Comprehensive quantum chemical investigations, such as Density Functional Theory (DFT) calculations, specific to the molecular structure and reactivity of 4,4,4-Trifluoro-2-hydroxybutanoic acid have not been extensively reported in publicly available scientific literature. Such studies on analogous butanoic acid derivatives have been performed to analyze their stability and reactivity, but data for the title compound is not presently available. biointerfaceresearch.com

Modeling of Reaction Pathways and Stereoselectivity

Detailed computational modeling of the reaction pathways and the factors governing stereoselectivity in the synthesis of this compound is not described in the available literature. While synthetic routes exist, theoretical modeling to elucidate reaction mechanisms and predict stereochemical outcomes for this specific molecule has not been published. biosynth.com

Analysis of Trifluoromethyl Group Effects on Molecular Properties and Intermolecular Interactions (e.g., Hydrogen Bonding, Lipophilicity)

The presence of a trifluoromethyl (CF₃) group at the 4-position of 2-hydroxybutanoic acid profoundly influences its physicochemical properties, including lipophilicity and its capacity for intermolecular interactions such as hydrogen bonding.

Effects on Molecular Properties and Lipophilicity:

The CF₃ group is a strong electron-withdrawing substituent due to the high electronegativity of the fluorine atoms. mdpi.comnih.gov This electronic effect can influence the acidity of the carboxylic acid and hydroxyl protons. The C-F bond is one of the strongest in organic chemistry, with a bond dissociation energy of approximately 485.3 kJ/mol, which contributes to the high metabolic stability of molecules containing this group. mdpi.comnih.gov

A key property modified by the CF₃ group is lipophilicity, which is crucial for a molecule's pharmacokinetic behavior. The trifluoromethyl group is known to increase lipophilicity. nih.gov This is quantified by the Hansch lipophilicity parameter (π), which is a measure of a substituent's contribution to a molecule's partitioning between octanol (B41247) and water.

| Substituent Group | Hansch Lipophilicity Parameter (π) |

|---|---|

| -CH₃ (Methyl) | +0.56 |

| -Cl (Chloro) | +0.71 |

| -CF₃ (Trifluoromethyl) | +0.88 |

| -OCF₃ (Trifluoromethoxy) | +1.04 |

This table presents the Hansch lipophilicity parameter (π) for the trifluoromethyl group in comparison to other common substituents. A positive value indicates that the substituent increases the lipophilicity of the parent molecule. mdpi.comnih.gov

The increased lipophilicity imparted by the CF₃ group can enhance the permeability of molecules across biological membranes. nih.gov However, the effect is context-dependent. For instance, while the CF₃ group generally increases the lipophilicity of larger organic scaffolds, very small molecules like trifluoroacetic acid are highly soluble in water and exhibit a low octanol/water partition coefficient. mdpi.com

Effects on Intermolecular Interactions and Hydrogen Bonding:

The trifluoromethyl group significantly modulates the intermolecular forces a molecule can engage in. In the crystalline state, alpha-hydroxy carboxylic acids (AHAs) form extensive networks of hydrogen bonds. mdpi.com For this compound, both the carboxylic acid moiety and the secondary hydroxyl group are expected to act as hydrogen bond donors and acceptors. Based on studies of related AHA crystals, the predominant hydrogen bonds are anticipated to be between the carboxylic acid's hydroxyl group and the secondary hydroxyl group of an adjacent molecule, and between the secondary hydroxyl group and the carbonyl oxygen of another molecule. mdpi.com

Furthermore, the CF₃ group itself is not merely a passive, bulky substituent. Theoretical and computational studies have revealed that it can act as an "amphiphilic" partner in noncovalent interactions. nih.gov While the fluorine atoms are highly electronegative, the carbon atom of the CF₃ group can become sufficiently electron-poor to interact with nucleophiles. Conversely, the fluorine atoms can participate in weak hydrogen bonds, acting as acceptors. This amphiphilic nature allows the CF₃ group to form complex and directional noncovalent bonds, influencing molecular recognition and crystal packing. nih.gov In the context of this compound, this could lead to weak C-F···H-O or C-F···H-C interactions in addition to the dominant O-H···O hydrogen bonds.

Future Research Directions and Emerging Paradigms for 4,4,4 Trifluoro 2 Hydroxybutanoic Acid

Development of Novel and Sustainable Synthetic Routes

The efficient and stereocontrolled synthesis of 4,4,4-Trifluoro-2-hydroxybutanoic acid is paramount for its broader application. While established methods exist, future research is geared towards developing more sustainable, atom-economical, and scalable routes.

A key asymmetric synthesis was developed by Solladié-Cavallo and Quazzotti, providing a foundational route to optically pure this compound. fizmathim.comdissercat.com However, emerging paradigms focus on greener and more versatile methods. One promising avenue is the adaptation of the Reformatsky reaction . wikipedia.org This reaction typically involves the condensation of aldehydes or ketones with α-halo esters using metallic zinc to form β-hydroxy-esters. wikipedia.org The application of this reaction to trifluoromethyl ketones or aldehydes with α-haloacetates could provide a direct route to the carbon skeleton of the target molecule. Recent advancements in enantioselective Reformatsky-type reactions, often employing chiral ligands or auxiliaries, present a pathway to control the stereochemistry at the C2 position. rsc.orgbeilstein-journals.org For instance, using ethyl bromofluoroacetate with ketones in the presence of cerium(III) chloride has been shown to improve yields and simplify procedures for related α-fluoro-β-hydroxy esters. nih.gov

Another sustainable approach involves the organocatalytic α-trifluoromethylation of aldehydes, followed by oxidation. nih.gov This method, utilizing photoredox organocatalysis, can generate α-trifluoromethyl aldehydes with high enantioselectivity. nih.gov A subsequent mild oxidation of the aldehyde to a carboxylic acid would yield the desired enantioenriched this compound, avoiding harsh reagents and offering a modular route from simple precursors.

| Synthetic Strategy | Key Reagents/Catalysts | Potential Advantages | Reference |

| Asymmetric Synthesis | 1,1-Dichloro-2,2,2-trifluoroethyllithium | Established route to optically pure product | fizmathim.comdissercat.com |

| Enantioselective Reformatsky | Zinc, Chiral Ligands, Ethyl α-haloacetate | Direct C-C bond formation, potential for high stereocontrol | rsc.orgbeilstein-journals.org |

| Organocatalytic Trifluoromethylation & Oxidation | Iridium photocatalyst, Imidazolidinone catalyst, CF₃I | High enantioselectivity, sustainable (light-driven), modular | nih.gov |

Exploration of Undiscovered Reactivity Profiles and Derivatization Pathways

The unique electronic nature of this compound—stemming from the interplay between the strongly electron-withdrawing trifluoromethyl group and the adjacent hydroxyl and carboxyl moieties—suggests a rich and underexplored reactivity profile.

The presence of the CF₃ group significantly increases the acidity of the adjacent C-H and O-H protons, which can be exploited for novel transformations. It has been demonstrated that this compound reacts with butyllithium (B86547) to form a mixture of diastereomers, highlighting the reactivity of the molecule under strong base conditions. biosynth.com Future work could explore the selective deprotonation and subsequent reaction with a variety of electrophiles to generate a library of novel α-hydroxy acid derivatives.

Emerging derivatization pathways are moving beyond simple esterification. A significant area of exploration is the use of α-trifluoromethyl-α-hydroxy acids as building blocks in peptide synthesis. The copper(I)-catalyzed Huisgen cycloaddition reaction ("click chemistry") provides a highly efficient method for incorporating these fluorinated acids into peptide backbones, creating peptidomimetics with potentially enhanced metabolic stability and unique conformational properties. researchgate.netresearchgate.net These modified peptides could have important applications in medicinal chemistry. researchgate.netuq.edu.au Further research into the derivatization of the hydroxyl group to form novel ethers or esters could also yield valuable chiral ligands for asymmetric catalysis, where the trifluoromethyl group can provide unique steric and electronic influences.

Expansion of Applications in Advanced Functional Materials

While the primary focus for many fluorinated building blocks has been bioactive molecules, there is a growing interest in their application in materials science. The unique properties conferred by the trifluoromethyl group—such as hydrophobicity, thermal stability, and low surface energy—make this compound an attractive monomer for the synthesis of advanced functional materials.

A promising future direction is its use in creating novel biodegradable polymers. As a bifunctional monomer (containing both a hydroxyl and a carboxylic acid group), it can undergo self-condensation or be copolymerized with other hydroxy acids to form polyesters. These fluorinated polyesters could exhibit unique properties compared to their non-fluorinated analogues like poly(lactic acid) or poly(glycolic acid). Potential characteristics include:

Enhanced Thermal Stability: The strong C-F bonds can increase the degradation temperature of the polymer.

Modified Surface Properties: The trifluoromethyl groups would likely migrate to the polymer surface, creating materials with low surface energy, leading to hydrophobic and oleophobic properties.

Altered Biodegradation Rates: The presence of the CF₃ group could modulate the rate of hydrolytic degradation, allowing for tunable material lifetimes.

Furthermore, its role in creating functional biomaterials is a key emerging paradigm. By incorporating this acid into peptides, researchers can create materials with enhanced stability against proteases. nih.gov This is critical for developing peptide-based hydrogels for tissue engineering or long-acting therapeutic peptides.

Integration into Biocatalytic Cascades for Enantioselective Transformations

Biocatalysis offers a powerful and sustainable alternative to traditional chemical synthesis, providing high selectivity under mild conditions. The development of multi-enzyme cascades for the synthesis of enantiopure this compound represents a significant frontier in green chemistry.

A plausible and innovative biocatalytic cascade could be designed as a one-pot, two-step process starting from a keto-ester precursor such as ethyl 4,4,4-trifluoro-2-oxobutanoate.

Enantioselective Reduction: The first step would involve the asymmetric reduction of the keto group. This could be achieved using an engineered ketoreductase (KRED) or another dehydrogenase enzyme. The field of protein engineering has demonstrated the ability to evolve enzymes that can accept non-natural, sterically demanding substrates and deliver products with exceptionally high enantiomeric excess.

Enantioselective Hydrolysis: The resulting chiral ester, ethyl 4,4,4-trifluoro-2-hydroxybutanoate, could then be selectively hydrolyzed by a lipase (B570770) in the same pot. Lipases are known for their ability to resolve racemic esters, but in a cascade, a highly selective lipase could ensure that only the desired enantiomer of the ester is converted to the final acid product, or it could hydrolyze the desired enantiomer faster, allowing for kinetic resolution.

Recent breakthroughs in biocatalysis have shown that engineered enzymes, such as variants of cytochrome c, can catalyze asymmetric N-H carbene insertion reactions to produce enantioenriched α-trifluoromethyl amines. researchgate.net This demonstrates the increasing capability of enzymes to handle trifluoromethylated substrates and control stereochemistry, lending strong support to the feasibility of developing a specific enzymatic route to this compound.

| Enzyme Class | Potential Role in Cascade | Substrate | Product |

| Ketoreductase (KRED) | Asymmetric reduction of ketone | Ethyl 4,4,4-trifluoro-2-oxobutanoate | Ethyl (R)- or (S)-4,4,4-trifluoro-2-hydroxybutanoate |

| Lipase | Enantioselective hydrolysis of ester | Ethyl 4,4,4-trifluoro-2-hydroxybutanoate | (R)- or (S)-4,4,4-Trifluoro-2-hydroxybutanoic acid |

| Engineered Cytochromes | (By analogy) Stereocontrolled reactions | Trifluoromethylated precursors | Chiral trifluoromethylated products |

Advanced Computational Approaches for Predictive Synthesis and Property Modulation

Advanced computational methods are becoming indispensable tools for accelerating chemical research. For this compound, in silico approaches can provide deep mechanistic insights, guide synthetic efforts, and predict the properties of novel derivatives and materials.

Density Functional Theory (DFT) is a powerful tool for this purpose. DFT calculations can be employed to:

Predict Reaction Pathways: By modeling the transition states of potential synthetic routes, such as the diastereoselectivity of a Reformatsky-type reaction, computational analysis can help prioritize the most promising experimental conditions. mdpi.com

Elucidate Reactivity: Calculations can determine the pKa values of the hydroxyl and carboxyl protons and map the electrostatic potential of the molecule. mdpi.com This information is crucial for predicting its reactivity with various reagents and designing selective derivatization strategies.

Design Chiral Catalysts: If derivatives of the acid are to be used as chiral ligands, DFT can model the ligand-metal complex and the transition state of the catalyzed reaction, enabling the rational design of more efficient and selective catalysts.

Molecular Dynamics (MD) simulations can be used to predict how the incorporation of this unique acid into larger systems, such as peptides or polymers, would affect their structure and dynamics. For example, MD simulations could reveal how the trifluoromethyl group influences peptide folding, stability, and interaction with biological targets. researchgate.net This predictive power allows for the rational design of functional materials and bioactive molecules, reducing the need for extensive trial-and-error experimentation.

| Computational Method | Application Area | Predicted Properties/Outcomes |

| Density Functional Theory (DFT) | Synthesis Planning | Reaction feasibility, transition state energies, diastereoselectivity |

| Density Functional Theory (DFT) | Reactivity Analysis | pKa values, electrostatic potential, bond dissociation energies |

| Molecular Dynamics (MD) | Materials Science | Polymer chain conformation, surface properties, peptide folding and stability |

常见问题

Basic: What are the recommended synthetic routes for preparing enantiomerically pure 4,4,4-Trifluoro-2-hydroxybutanoic acid?

Methodological Answer:

Enantiomerically pure this compound can be synthesized via chiral resolution using (R)-1-Phenylethylammonium salts. For example, (S)-4,4,4-Trifluoro-3-hydroxybutanoic acid is obtained by treating the racemic mixture with (R)-1-Phenylethylamine in ethanol, followed by recrystallization and acid hydrolysis . Key steps include:

- Optimizing solvent polarity (ethanol is effective for crystallization).

- Monitoring optical rotation ([α]D values: +15.1 for (S)-enantiomer, -15.0 for (R)-enantiomer) to confirm enantiomeric purity.

- Validating purity via elemental analysis (e.g., C: 30.39% calc. vs. 30.16% found) and NMR spectroscopy.

Basic: How should researchers characterize the purity and structural identity of this compound?

Methodological Answer:

A multi-technique approach is critical:

- Elemental Analysis: Compare calculated vs. experimental values (e.g., F: 36.05% calc. vs. 36.0% found) .

- Spectroscopy:

- ¹H-NMR: Identify protons adjacent to the hydroxyl group (δ 4.0–4.5 ppm) and trifluoromethyl moiety (split patterns due to J(H,F) coupling) .

- IR: Confirm hydroxyl (3460 cm⁻¹) and carboxylic acid (1730 cm⁻¹) functional groups .

- Optical Rotation: Quantify enantiomeric excess using polarimetry ([α]D = ±15° in ethanol) .

Advanced: How can researchers resolve contradictions between elemental analysis and spectral data during characterization?

Methodological Answer:

Discrepancies (e.g., carbon content deviations in elemental analysis) may arise from residual solvents or incomplete drying. Mitigation strategies include:

- Repeating analyses under controlled humidity/temperature.

- Cross-validating with high-resolution mass spectrometry (HRMS) or X-ray crystallography.

- Replicating synthetic steps to ensure consistency (e.g., verifying recrystallization solvent purity) .

Advanced: What strategies optimize reaction yields for stereoselective synthesis of this compound derivatives?

Methodological Answer:

Yield optimization requires systematic parameter variation:

- Catalyst Screening: Test chiral catalysts (e.g., organocatalysts or metal-ligand complexes) for asymmetric induction.

- Solvent Effects: Polar aprotic solvents (e.g., DMF) may enhance reactivity vs. protic solvents (e.g., ethanol).

- Temperature Control: Lower temperatures (0–5°C) can reduce racemization during ester hydrolysis .

- In Situ Monitoring: Use TLC or HPLC to track intermediate formation and adjust reaction times.

Advanced: How can computational methods aid in predicting the physicochemical properties of this compound?

Methodological Answer:

Computational tools provide insights into:

- Acidity (pKa): Density Functional Theory (DFT) calculations predict the carboxylic acid proton’s dissociation behavior.

- Solubility: Molecular dynamics simulations model interactions with solvents (e.g., ethanol vs. hexane).

- Conformational Stability: Analyze rotational barriers around the hydroxyl and trifluoromethyl groups using Gaussian or ORCA software.

Experimental validation via pH titration or solubility assays is essential to refine computational models.

Advanced: What protocols ensure reproducibility in enantioselective synthesis under varying laboratory conditions?

Methodological Answer:

Reproducibility requires strict adherence to:

- Standardized Procedures: Document reaction parameters (e.g., ethanol volume, stirring speed).

- Quality Control of Reagents: Use HPLC-grade solvents and certify chiral auxiliaries (e.g., (R)-1-Phenylethylamine) via independent assays.

- Data Transparency: Report all spectral and analytical raw data (e.g., NMR integration values, chromatogram baselines) to enable peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。